![molecular formula C8H5NO B12564502 2,7-Methanofuro[3,4-b]pyridine CAS No. 299181-31-0](/img/structure/B12564502.png)
2,7-Methanofuro[3,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Methanofuro[3,4-b]pyridine is a heterocyclic compound that features a fused ring system combining furan and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anticancer activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Methanofuro[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of chalcones with 2-cyanothioacetamide, followed by cyclization . The reaction is usually carried out in ethanol with sodium hydroxide as a base, and the product is purified through recrystallization from ethanol .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high efficiency and product quality .
Análisis De Reacciones Químicas
Types of Reactions: 2,7-Methanofuro[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
2,7-Methanofuro[3,4-b]pyridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,7-Methanofuro[3,4-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to bind to serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2, disrupting key cellular signaling pathways and inducing apoptosis in cancer cells . This disruption of signaling pathways is crucial for its anticancer activity.
Comparación Con Compuestos Similares
Furo[2,3-b]pyridine: Another fused heterocyclic compound with similar structural features and biological activities.
Pyrazolo[3,4-b]pyridine: Known for its diverse biological activities, including anticancer and antimicrobial properties.
Pyridine Derivatives: Various pyridine derivatives exhibit a wide range of pharmacological activities.
Uniqueness: 2,7-Methanofuro[3,4-b]pyridine stands out due to its unique fused ring system, which imparts distinct chemical and biological properties. Its ability to target multiple molecular pathways and its potential for functionalization make it a versatile compound in medicinal chemistry .
Propiedades
Número CAS |
299181-31-0 |
|---|---|
Fórmula molecular |
C8H5NO |
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
6-oxa-9-azatricyclo[5.2.1.04,8]deca-1(9),2,4,7-tetraene |
InChI |
InChI=1S/C8H5NO/c1-2-6-3-7-8(9-6)5(1)4-10-7/h1-2,4H,3H2 |
Clave InChI |
QYYOMCFJYSEFCQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=NC3=C1OC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Amino-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide](/img/structure/B12564425.png)
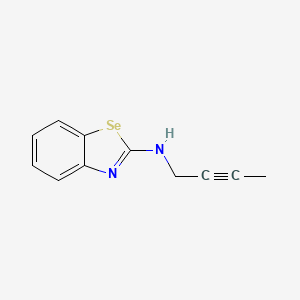
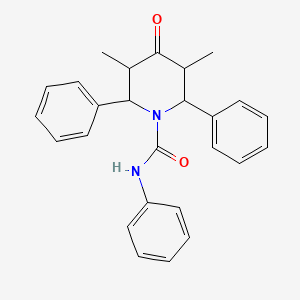
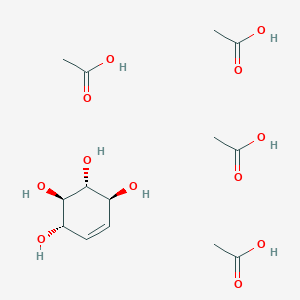
![N-{2-[7-Hydroxy-8-(prop-2-en-1-yl)naphthalen-1-yl]ethyl}acetamide](/img/structure/B12564446.png)

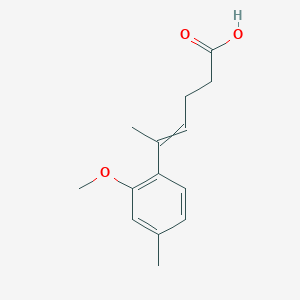
![[1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate](/img/structure/B12564465.png)

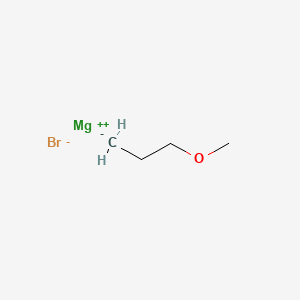
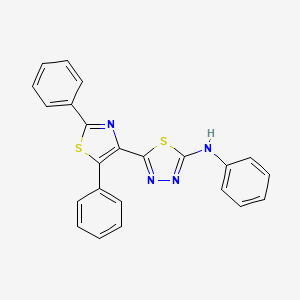

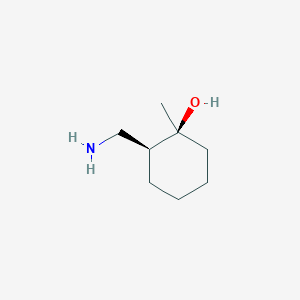
![1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride](/img/structure/B12564500.png)
